4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo-
CAS No.:
Cat. No.: VC13285996
Molecular Formula: C17H12N2O4S2
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N2O4S2 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | (5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H12N2O4S2/c1-2-8-18-16(20)15(25-17(18)24)10-13-6-7-14(23-13)11-4-3-5-12(9-11)19(21)22/h2-7,9-10H,1,8H2/b15-10+ |
| Standard InChI Key | CKEPLAWHDARRHO-XNTDXEJSSA-N |
| Isomeric SMILES | C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S |
| SMILES | C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S |
| Canonical SMILES | C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur) fused with a furan moiety. Key substituents include:
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A 3-nitrophenyl group at the furan’s 5-position, introducing electron-withdrawing effects that enhance reactivity.
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A propenyl chain at the thiazolidinone’s 3-position, contributing to lipophilicity and potential membrane interactions.
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A thioxo group at the 2-position, which influences hydrogen bonding and enzymatic interactions.
The stereochemistry is defined by the (5E)-configuration, as indicated by the isomeric SMILES string , confirming the trans arrangement of critical functional groups.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
The absence of hydrogen bond donors and moderate logP suggest favorable blood-brain barrier penetration, a trait observed in bioactive thiazolidinones .
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis protocol exists for this compound, analogous thiazolidinones are typically synthesized via:
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Condensation Reactions: Thiourea and chloroacetic acid react under acidic conditions to form the thiazolidin-2,4-dione core .
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Mannich Reactions: Introduction of the propenyl group via formaldehyde and amine intermediates, as demonstrated in the synthesis of morpholine-substituted derivatives .
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Knoevenagel Condensation: Arylidene groups (e.g., 3-nitrophenylfuran) are added through aldehyde intermediates in acetic acid with sodium acetate .
For this compound, a plausible route involves:
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Step 1: Formation of 3-allyl-2-thioxothiazolidin-4-one using allylamine.
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Step 2: Condensation with 5-(3-nitrophenyl)furan-2-carbaldehyde under reflux.
Chemical Stability
The thioxo group at C2 renders the compound susceptible to nucleophilic attack, particularly at the sulfur atom. Stability studies on related derivatives indicate decomposition above 150°C, suggesting similar thermal limits for this compound .
Biological Activities and Mechanisms
Anticancer Activity
4-Thiazolidinones interfere with cancer cell proliferation via:
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Apoptosis Induction: Upregulation of caspase-3/7 in breast cancer cells (MCF-7) .
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Kinase Inhibition: Competitive binding to ATP pockets in kinases such as EGFR .
In a 2022 study, Les-3166 (a nitro-containing analog) reduced metabolic activity in HeLa cells by 78% at 50 μM, highlighting the nitro group’s role in cytotoxic effects .
Comparative Analysis with Analogues
The target compound’s nitro group may enhance DNA intercalation compared to fluorine or chlorine substituents, while its propenyl chain could improve bioavailability over bulkier morpholine groups .
Future Research Directions
Priority Investigations
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Synthesis Optimization: Scalable routes using green solvents (e.g., ethanol/water mixtures) .
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In Vitro Screening: Antimicrobial panels against ESKAPE pathogens and cytotoxicity assays on NCI-60 cell lines.
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QSAR Modeling: Correlation of logP and topological indices (κα₃) with activity to guide structural tweaks .
Clinical Translation Challenges
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Metabolic Stability: Addressing potential hepatic clearance via cytochrome P450 interactions.
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Selectivity: Mitigating off-target effects through prodrug strategies or targeted delivery systems.
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